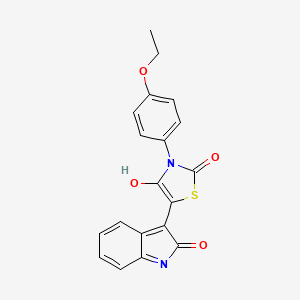

3-(4-Ethoxy-phenyl)-5-(2-oxo-1,2-dihydro-indol-3-ylidene)-thiazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-(4-ethoxyphenyl)-4-hydroxy-5-(2-oxoindol-3-yl)-1,3-thiazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O4S/c1-2-25-12-9-7-11(8-10-12)21-18(23)16(26-19(21)24)15-13-5-3-4-6-14(13)20-17(15)22/h3-10,23H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MONXNDGMIHIKHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=C(SC2=O)C3=C4C=CC=CC4=NC3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxy-phenyl)-5-(2-oxo-1,2-dihydro-indol-3-ylidene)-thiazolidine-2,4-dione typically involves the condensation of 4-ethoxybenzaldehyde with thiazolidine-2,4-dione and an appropriate indole derivative under acidic or basic conditions. The reaction may require a catalyst and specific temperature control to achieve optimal yields.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactions with stringent control over reaction parameters to ensure consistency and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions could target the carbonyl groups, converting them into alcohols or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can facilitate substitution reactions under controlled conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones or other oxidized derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a lead compound in drug development, particularly targeting metabolic disorders and cancer treatment. Its structural features suggest it may interact with various biological targets, making it suitable for further pharmacological studies.

Antioxidant Properties

Research indicates that thiazolidinedione derivatives exhibit significant antioxidant activity. A study highlighted the synthesis of new phenolic derivatives from thiazolidine-2,4-dione that demonstrated potent antiradical properties comparable to established antioxidants . These findings suggest potential applications in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders.

Anti-inflammatory and Antimicrobial Activities

The compound has shown promise in anti-inflammatory and antimicrobial research. Thiazolidinediones are known to possess various biological activities, including anti-malarial and anti-mycobacterial properties . Investigations into the mechanisms of action could elucidate pathways for therapeutic interventions.

Diabetes Management

Thiazolidinediones are widely studied for their role in diabetes management. The compound's derivatives have been shown to exhibit antidiabetic activity through mechanisms that may involve enhancing insulin sensitivity or modulating glucose metabolism .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(4-Ethoxy-phenyl)-5-(2-oxo-1,2-dihydro-indol-3-ylidene)-thiazolidine-2,4-dione would depend on its specific biological target. For example, if it acts as an anti-inflammatory agent, it might inhibit specific enzymes or signaling pathways involved in inflammation. Detailed studies would be required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

Key Observations :

- Electron-Donating Groups (e.g., ethoxy, methoxy) at Position 3 or 5 enhance anti-inflammatory and metabolic activities .

- Aromatic/Planar Systems (e.g., benzylidene, indolylidene) at Position 5 improve receptor binding via π-π interactions .

- Bulkier Substituents (e.g., imidazopyridazine in YPC-21440) at Position 3 increase selectivity for kinase targets .

Anti-Inflammatory Activity

- Target Compound : The ethoxy group may mimic the anti-inflammatory effects of methoxy-substituted TZDs, which inhibit TNF-α, IL-6, and macrophage migration .

- (Z)-5-(4-Methoxybenzylidene)-TZD : Reduces pro-inflammatory cytokines by 40–60% in murine arthritis models .

- 5-(4-Benzylidene-methanesulfonyl)-TZD : Combines antioxidant (IC₅₀ = 12 μM) and anti-inflammatory effects, suggesting sulfonyl groups augment redox modulation .

Anticancer Activity

- (Z)-3-(2-Aminoethyl)-5-(4-ethoxybenzylidene)-TZD: Inhibits ERK1/2 in melanoma cells (IC₅₀ = 0.8 μM) via Raf/MEK pathway suppression .

- YPC-21440 : Potent pan-Pim kinase inhibitor (IC₅₀ < 0.1 μM) with efficacy in leukemia and solid tumors .

Neuroprotective Activity

- TZ4M : Reduces acetylcholinesterase (AChE) activity by 35% and increases mAChRM1 density in Alzheimer’s models .

- Target Compound : The 2-oxoindole group may enhance cholinergic signaling or amyloid-β modulation, though experimental data are pending.

Metabolic Activity

- 3-(Diethylaminomethyl)-5-(4-methoxybenzylidene)-TZD: Lowers blood glucose by 45% in diabetic rats, comparable to rosiglitazone .

- Target Compound: The ethoxy group’s larger size vs.

Biological Activity

The compound 3-(4-Ethoxy-phenyl)-5-(2-oxo-1,2-dihydro-indol-3-ylidene)-thiazolidine-2,4-dione is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 320.38 g/mol. Its structure features a thiazolidine ring fused with an indole moiety, which is known to enhance biological activity through various mechanisms.

Research indicates that thiazolidine derivatives exhibit multiple mechanisms of action:

- Inhibition of Topoisomerases : Compounds similar to thiazolidine-2,4-dione have been shown to inhibit human topoisomerases I and II, which are crucial for DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells .

- Antioxidant Activity : The presence of the indole structure contributes to antioxidant properties, potentially reducing oxidative stress in cells .

- Anti-inflammatory Effects : Thiazolidine derivatives often demonstrate anti-inflammatory effects, which may be beneficial in treating chronic inflammatory diseases .

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazolidine derivatives:

- Cell Proliferation Inhibition : Research has shown that certain thiazolidine derivatives can significantly inhibit the proliferation of breast cancer cells (MCF-7) in a dose-dependent manner. For instance, compound 7e from a related study was noted for inducing apoptosis in these cells by activating intrinsic apoptotic pathways .

- Selectivity Against Cancer Cells : A study indicated that specific modifications to the thiazolidine structure could enhance selectivity against cancer cell lines while minimizing toxicity to normal cells .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

- In Vitro Studies : Preliminary studies indicate that similar compounds exhibit activity against various bacterial strains, although specific data on this compound's antimicrobial efficacy is limited .

Research Findings and Case Studies

Q & A

Q. What are the optimized synthetic routes for 3-(4-Ethoxy-phenyl)-5-(2-oxo-1,2-dihydro-indol-3-ylidene)-thiazolidine-2,4-dione?

The compound is synthesized via Knoevenagel condensation , a common method for arylidene-thiazolidinediones. Key steps include:

- Reacting an aldehyde precursor (e.g., 4-ethoxybenzaldehyde derivatives) with 2,4-thiazolidinedione under mild conditions (room temperature) using diisopropyl ethyl ammonium acetate (DIPEAc) as a green catalyst/solvent. This method achieves moderate-to-high yields (60–85%) and reusability of the catalyst for up to four cycles .

- Alternative routes involve refluxing in acetic acid with sodium acetate as a base, followed by recrystallization from DMF or ethanol for purification .

Q. How is the structural characterization of this compound performed?

Standard analytical techniques include:

- IR spectroscopy : Confirms carbonyl (C=O, ~1700–1750 cm⁻¹) and thioxo (C=S, ~1200–1250 cm⁻¹) groups.

- NMR spectroscopy : ¹H NMR identifies aromatic protons (δ 6.5–8.0 ppm) and ethoxy groups (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂). ¹³C NMR confirms the thiazolidinedione core (C=O at ~165–175 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular weight, while fragmentation patterns confirm substituent connectivity .

Advanced Research Questions

Q. How do substituents on the thiazolidinedione ring influence biological activity?

Structure-activity relationship (SAR) studies reveal:

- The 5-arylidene group (e.g., indole-2-one moiety) enhances interactions with hydrophobic pockets in enzymes like COX-2 or phospholipase A2, modulating anti-inflammatory activity .

- Ethoxy groups on the phenyl ring improve metabolic stability by reducing oxidative degradation, as observed in analogs with similar substituents .

- Substitutions at the 3-position (e.g., prop-2-en-1-yl) can alter binding affinity to targets like PPAR-γ, critical for antidiabetic activity .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from variations in:

- Assay conditions : Standardize cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

- Structural analogs : Compare activity of the exact compound with its stereoisomers or derivatives (e.g., Z vs. E configurations) to isolate pharmacophoric elements .

- Dose-response curves : Use IC₅₀/EC₅₀ values instead of single-dose data to account for potency thresholds .

Q. How can researchers investigate the compound’s interaction with biological targets?

Methodologies include:

- Molecular docking : Screen against targets like aldose reductase or PPAR-γ using software (AutoDock Vina) to predict binding modes .

- Enzyme inhibition assays : Measure IC₅₀ values for phospholipase A2 or COX-2 using fluorogenic substrates (e.g., arachidonic acid derivatives) .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to receptors like G-protein-coupled receptors (GPCRs) .

Q. What are the key considerations for designing derivatives with improved pharmacokinetic properties?

Optimize:

- Solubility : Introduce polar groups (e.g., hydroxyl or carboxylic acid) while balancing logP values (target ≤3) .

- Metabolic stability : Replace labile substituents (e.g., ester groups) with ethers or fluorinated analogs to resist hepatic hydrolysis .

- Bioavailability : Use prodrug strategies (e.g., acetylated precursors) to enhance membrane permeability .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s antimicrobial efficacy?

Potential factors:

- Strain variability : Test against a panel of Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria to assess broad-spectrum activity .

- Synergistic effects : Combine with adjuvants (e.g., efflux pump inhibitors) to overcome resistance mechanisms .

- Biofilm assays : Use crystal violet staining to evaluate activity against microbial biofilms, a common source of false negatives in planktonic cell assays .

Methodological Recommendations

- Synthetic reproducibility : Replicate green chemistry protocols (e.g., DIPEAc-mediated condensation) to ensure scalability and minimal waste .

- Biological validation : Pair in vitro assays with ex vivo models (e.g., isolated organ tissues) to confirm target engagement .

- Data transparency : Report full spectral data (NMR, HRMS) and crystallographic parameters (if available) to enable peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.